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Introduction

Small interfering RNAs (siRNAs) are powerful tools for inducing sequence-specific gene

silencing, a process known as RNA interference (RNAi). The chemical synthesis of highly pure

and stable siRNA molecules is crucial for their successful application in research, target

validation, and therapeutics. The most established method for automated solid-phase synthesis

of RNA, including siRNA, utilizes phosphoramidite chemistry with 5'-O-dimethoxytrityl (DMT)

and 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups. This document provides detailed

application notes and protocols for the synthesis of siRNA molecules using 2'-O-TBDMS

protected phosphoramidites, with a focus on the guanosine (dG) monomer.

I. Principle of siRNA Synthesis using 2'-O-TBDMS
Chemistry
The synthesis of siRNA oligonucleotides is performed on a solid support, typically controlled

pore glass (CPG), in the 3' to 5' direction. The process involves a series of repeated cycles,

each adding one nucleotide to the growing chain. The 2'-hydroxyl group of the ribonucleosides

is protected by the TBDMS group, which is stable to the conditions of the synthesis cycle but
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can be removed during the final deprotection steps. The 5'-hydroxyl group is protected by the

acid-labile DMT group, which is removed at the beginning of each cycle to allow for the

coupling of the next nucleotide.

Key Features of the 2'-O-TBDMS Method:

Robustness: It is a well-established and reliable method for RNA synthesis.

High Coupling Efficiency: With appropriate activators, high coupling efficiencies can be

achieved.

Compatibility: Compatible with a wide range of modified bases and labels.

II. Experimental Protocols
A. Materials and Reagents

Phosphoramidites: 5'-O-DMT-2'-O-TBDMS-N-isobutyryl-Guanosine-3'-O-(β-cyanoethyl-N,N-

diisopropylamino)phosphoramidite and corresponding A, C, and U phosphoramidites.

Solid Support: Controlled Pore Glass (CPG) functionalized with the desired 3'-terminal

nucleoside.

Activator: 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.5 M 4,5-dicyanoimidazole (DCI) in

acetonitrile.

Capping Reagents: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-

methylimidazole/THF).

Oxidizing Reagent: Iodine solution (I₂ in THF/pyridine/water).

Detritylation Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in

dichloromethane (DCM).

Cleavage and Base Deprotection Solution: A mixture of concentrated ammonium hydroxide

and ethanol (3:1, v/v) or AMA (a mixture of aqueous ammonium hydroxide and aqueous

methylamine).
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2'-O-TBDMS Deprotection Reagent: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-

pyrrolidone (NMP) or DMSO, or 1 M Tetrabutylammonium fluoride (TBAF) in THF.

Quenching Buffer: 50 mM Triethylammonium acetate (TEAA) or sodium acetate.

Purification Columns: HPLC columns (ion-exchange or reverse-phase) or PAGE gels.

RNase-free water, tubes, and pipette tips.

B. Automated Solid-Phase Synthesis Cycle

The following protocol is a general guideline for automated RNA synthesis on a standard

DNA/RNA synthesizer.

Step Operation Reagent/Solvent Time

1 Detritylation
3% TCA or DCA in

DCM
60-120 sec

2 Washing Acetonitrile 45 sec

3 Coupling

0.1 M

Phosphoramidite +

Activator

5-10 min

4 Washing Acetonitrile 45 sec

5 Capping Cap A + Cap B 30-60 sec

6 Washing Acetonitrile 45 sec

7 Oxidation 0.02 M I₂ solution 30-60 sec

8 Washing Acetonitrile 45 sec

This cycle is repeated for each nucleotide to be added to the sequence.

C. Cleavage and Deprotection

Cleavage from Solid Support and Base Deprotection:
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Transfer the solid support from the synthesis column to a screw-cap vial.

Add 1 mL of ammonium hydroxide/ethanol (3:1, v/v) or AMA solution.

Incubate at 55°C for 8-12 hours (for standard protecting groups) or at 65°C for 10 minutes

(for AMA with fast-deprotecting groups).[1][2]

Cool the vial, centrifuge, and carefully transfer the supernatant containing the

oligonucleotide to a new tube.

Wash the support with 0.5 mL of RNase-free water and combine the supernatants.

Evaporate the solution to dryness using a vacuum concentrator.

2'-O-TBDMS Group Removal:

To the dried oligonucleotide pellet, add 250 µL of TEA·3HF in NMP or DMSO.

Incubate at 65°C for 1.5-2.5 hours.[3]

Alternatively, use 1 M TBAF in THF and incubate at room temperature for 12-16 hours.[1]

Quench the reaction by adding 1 mL of a suitable quenching buffer (e.g., 50 mM TEAA).

D. Purification of siRNA

High purity of siRNA is critical for successful gene silencing experiments.[4] The crude,

deprotected siRNA can be purified by several methods:

High-Performance Liquid Chromatography (HPLC): Both ion-exchange and reverse-phase

HPLC are effective for purifying siRNA.[5][6] Ion-exchange chromatography separates

oligonucleotides based on their charge (length), while reverse-phase HPLC separates them

based on hydrophobicity.

Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is a high-resolution method

for purifying oligonucleotides, effectively separating full-length products from shorter, failed

sequences.
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Quantitative Data Summary

Parameter Condition/Value Reference

Synthesis Scale 0.2 - 1.0 µmol [1]

Coupling Time (ETT activator) 6 minutes [2]

Coupling Time (BTT activator) 3 minutes [2]

Overall Stepwise Coupling

Efficiency
>98% [7]

Base Deprotection

(NH₄OH/EtOH)
55°C, 4-17 hours [2]

Base Deprotection (AMA) 65°C, 10 minutes [2]

2'-O-TBDMS Deprotection

(TEA·3HF)
65°C, 1.5-2.5 hours [2][3]

2'-O-TBDMS Deprotection

(TBAF)
Room Temp, 12-24 hours [1][3]

Typical Purity after HPLC >90-97% [8]

III. Visualizations
A. Experimental Workflow for siRNA Synthesis

Solid-Phase Synthesis

Cleavage & Deprotection Purification & Analysis

Start with 3'-Nucleoside on CPG Support 1. Detritylation (DMT Removal)
2. Coupling with 2'-O-TBDMS Phosphoramidite 3. Capping of Unreacted 5'-OH 4. Oxidation of Phosphite

Repeat n-1 times

Next Cycle

Full-Length Protected siRNAFinal Cycle Cleavage from CPG & Base Deprotection 2'-O-TBDMS Removal Crude siRNA HPLC or PAGE Purification Mass Spectrometry & CE/HPLC Analysis Pure siRNA Duplex
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Caption: Workflow for the chemical synthesis of siRNA using 2'-O-TBDMS phosphoramidite

chemistry.
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Caption: Simplified signaling pathway of RNA interference (RNAi) initiated by a synthetic siRNA

duplex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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